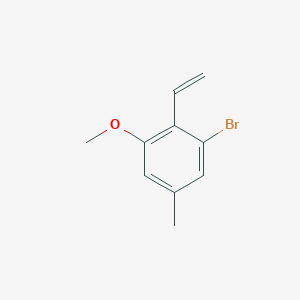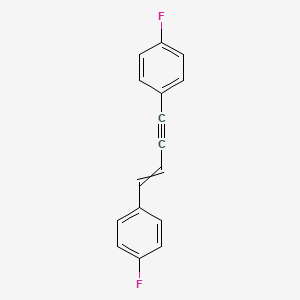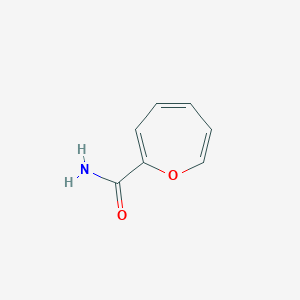
Oxepine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxepine-2-carboxamide is a heterocyclic compound featuring a seven-membered ring containing one oxygen atom and a carboxamide group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of oxepine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the intramolecular Friedel-Crafts acylation reaction, where 2-(aryloxymethyl)benzo[h]quinoline-3-carboxylic acids undergo cyclization in the presence of a Lewis acid such as Eaton’s reagent . Another approach involves the use of radical cyclizations, Lewis acid-mediated cyclizations, ring-closing metathesis, and ring-expansion strategies .
Industrial Production Methods: Industrial production of this compound may involve automated flow preparation techniques. These methods integrate multiple flow chemistry devices controlled by open-source software, allowing for efficient and scalable synthesis .
化学反応の分析
Types of Reactions: Oxepine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxepine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions include various substituted oxepine derivatives, which can exhibit diverse biological and chemical properties .
科学的研究の応用
Oxepine-2-carboxamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of oxepine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a potential microtubule inhibitor, it binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with enzymes and proteins also contributes to its inhibitory effects .
類似化合物との比較
Indole-2-carboxamides: Known for their inhibitory properties against various enzymes and proteins.
Quinoline-2-carboxamides: Exhibiting significant biological activities, including antimicrobial and anticancer properties.
Arylcarboxamides: Studied for their anti-tubercular activity and potential as MmpL3 inhibitors.
Uniqueness: Oxepine-2-carboxamide stands out due to its seven-membered ring structure, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound in research and industrial applications.
特性
CAS番号 |
832111-17-8 |
|---|---|
分子式 |
C7H7NO2 |
分子量 |
137.14 g/mol |
IUPAC名 |
oxepine-2-carboxamide |
InChI |
InChI=1S/C7H7NO2/c8-7(9)6-4-2-1-3-5-10-6/h1-5H,(H2,8,9) |
InChIキー |
GWWYCZYBZIMLGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(OC=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]-](/img/structure/B14212675.png)
![1-[1-(4-Methylbenzene-1-sulfonyl)-5-phenyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B14212676.png)
![tert-Butyl(dimethyl)[(6-methylhept-3-yn-1-yl)oxy]silane](/img/structure/B14212682.png)
![4-{2-[(2-Methylprop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one](/img/structure/B14212684.png)
![3-(3-Methoxyphenyl)-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14212698.png)
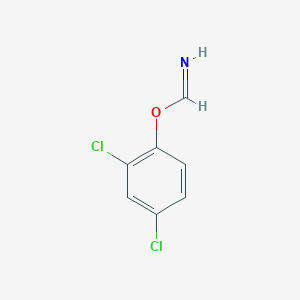
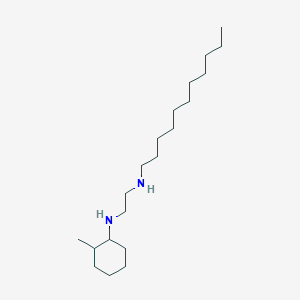
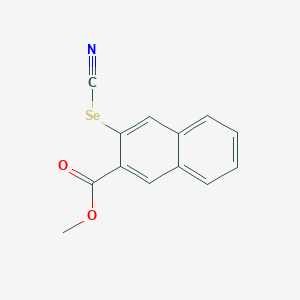
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14212710.png)
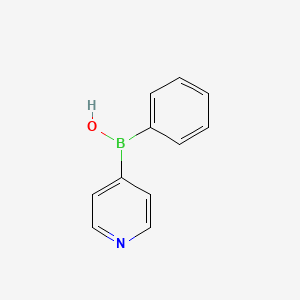

![3-Methoxy-2-methyl-N-[3-(3-methylbenzoyl)pentan-3-yl]benzamide](/img/structure/B14212740.png)
